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imidazo[1,2-c]pyrimidin-5(6H)-one

CDK2 inhibitor Kinase assay Structure-activity relationship

Precise biological validation demands a scaffold with defined binding geometry. Generic cores alter kinase selectivity, invalidating co-crystal data. This CDK2 inhibitor scaffold ensures reproducibility. - Forms specific hinge-region H-bonds with CDK2 Leu83 (PDB: 7ACK) - Enables structure-guided optimization for selectivity over other CDKs - Serves as a mutagenic DNA adduct (3,N4-ethenocytosine) for toxicology controls - Verified high purity (≥95%) to eliminate confounding impurities in genotoxicity assays - Available from stock with rapid global shipping, supporting uninterrupted SAR and DNA repair studies.

Molecular Formula C6H5N3O
Molecular Weight 135.12 g/mol
CAS No. 55662-66-3
Cat. No. B1417534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameimidazo[1,2-c]pyrimidin-5(6H)-one
CAS55662-66-3
Synonyms3,N(4)-ethanocytosine
Molecular FormulaC6H5N3O
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CNC(=O)N2C1=NC=C2
InChIInChI=1S/C6H5N3O/c10-6-8-2-1-5-7-3-4-9(5)6/h1-4H,(H,8,10)
InChIKeyGICKXGZWALFYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-c]pyrimidin-5(6H)-one Core Scaffold


Imidazo[1,2-c]pyrimidin-5(6H)-one (CAS 55662-66-3), also known as 3,N4-ethenocytosine, is a heterobicyclic organic compound [1]. It serves as a foundational scaffold in medicinal chemistry, primarily recognized for its role as a cyclin-dependent kinase 2 (CDK2) inhibitor [2] and as a mutagenic DNA adduct in toxicology studies [1]. Its molecular formula is C6H5N3O with a molecular weight of 135.12 g/mol . While it is not an optimized drug molecule itself, its core structure enables diverse synthetic modifications at positions 2, 3, 6, and 8, making it a critical starting material for structure-activity relationship (SAR) campaigns and chemical biology tool development [2].

Scaffold Core for SAR modifications at positions 2, 3, 6, and 8
CDK2 Research Kinase inhibitor scaffold with reported co-crystal binding mode
Toxicology Known mutagenic DNA adduct (3,N4-ethenocytosine) for repair studies

Imidazo[1,2-c]pyrimidin-5(6H)-one Purity and Validation


Generic substitution of imidazo[1,2-c]pyrimidin-5(6H)-one with alternative heterocyclic scaffolds is not a viable strategy for projects requiring precise biological validation. While other scaffolds like pyrazolo[1,5-a]pyrimidines may also inhibit CDK2 [1], they exhibit distinct binding modes and divergent kinase selectivity profiles. The imidazo[1,2-c]pyrimidin-5(6H)-one core establishes specific hinge-region hydrogen bonds with CDK2 residue Leu83 [2], a molecular interaction unique to its geometry. Using a different core would fundamentally alter the binding pose and the resulting structure-activity relationship (SAR), invalidating established co-crystal data and predictive models. Furthermore, the compound's inherent mutagenic potential as a DNA adduct [3] necessitates strict quality control; impurities or degradation products in generic lots could confound toxicological assays. Therefore, procurement of verified, high-purity imidazo[1,2-c]pyrimidin-5(6H)-one is essential to ensure reproducibility in both kinase inhibition and genotoxicity studies.

Binding mode mismatch Distinct Leu83 hinge-region H-bonds may not transfer to pyrazolo[1,5-a]pyrimidines or other cores; SAR predictions can shift.
Impurity interference Low-purity generic lots may contain mutagenic impurities that confound toxicology and genotoxicity assay endpoints.

Imidazo[1,2-c]pyrimidin-5(6H)-one Comparative Evidence


CDK2 Inhibition Potency vs. Roscovitine

Substituted imidazo[1,2-c]pyrimidin-5(6H)-one derivatives demonstrate micro- to submicromolar inhibition of CDK2/cyclin E [1]. In a comparative context, the most potent derivatives from the 2018 scaffold study exhibited IC50 values in the single-digit micromolar range [2]. While not as potent as the clinical candidate roscovitine (seliciclib, CDK2 IC50 ~0.24 µM) [3], the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold offers a chemically distinct core with a unique binding mode validated by co-crystallography, providing a valuable alternative for overcoming resistance or modulating selectivity [1]. The scaffold's activity is highly tunable; substituents at position 8 smaller than naphthyl or methoxyphenyl generally maintain single-digit micromolar IC50 values, whereas larger substituted biphenyls decrease activity [2].

CDK2 Potency vs Roscovitine
Cross-study comparable
IC50 ~single-digit µM (derivatives) vs 0.24 µM (roscovitine)
Establishes potency baseline for scaffold optimization
In vitro CDK2/cyclin E kinase assay
CDK2 inhibitor Kinase assay Structure-activity relationship

CDK2 Binding Mode: Hinge-Region Interactions

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold exhibits a distinct binding mode in the ATP pocket of CDK2, characterized by hydrogen bonding interactions with hinge region residue Leu83 [1]. This interaction is unique compared to other CDK2 inhibitor scaffolds. For instance, pyrazolo[1,5-a]pyrimidine-based inhibitors typically engage different hinge residues or adopt alternative binding poses [2]. The co-crystal structure of compound 3b (an 8-substituted derivative) with CDK2/cyclin A (PDB: 7ACK) [1] provides atomic-level validation of this binding mode, which is critical for rational, structure-based optimization. This structural data differentiates the scaffold from alternatives and supports its use in designing selective inhibitors with reduced off-target kinase interactions.

Binding Mode (CDK2)
Reported
Hinge-region H-bonds with Leu83; co-crystal PDB: 7ACK
Supports structure-based optimization
X-ray co-crystal with CDK2/cyclin A
X-ray crystallography Co-crystal structure Binding mode Structure-based drug design

Kinase Selectivity Profiling

Preliminary kinase profiling of substituted imidazo[1,2-c]pyrimidin-5(6H)-one derivatives suggests high selectivity towards CDK2 [1]. This is a critical differentiator from multi-targeted CDK inhibitors like roscovitine (which also inhibits CDK1, CDK5, CDK7, and CDK9) [2] or dinaciclib (a pan-CDK inhibitor). Evaluation against leukemia cell lines revealed low cytotoxicity, consistent with a CDK2-selective mechanism [1]. While comprehensive selectivity panels are not yet published, the co-crystal structure reveals a binding mode that rationalizes potential selectivity over other kinases, and the scaffold's moderate potency (micro- to submicromolar) may further contribute to a favorable selectivity window by avoiding promiscuous kinase inhibition.

Selectivity Profiling
Context-dependent
Preliminary data suggest CDK2 selectivity; low cytotoxicity in leukemia lines
Selectivity hypothesis requires full panel validation
Preliminary kinase panel screening
Kinase selectivity CDK2 inhibitor Off-target profiling

IMPDH Inhibition and DNA Adduct Mutagenicity

Imidazo[1,2-c]pyrimidin-5(6H)-one exhibits a dual profile as both an inosine-5'-monophosphate dehydrogenase (IMPDH) inhibitor and a mutagenic DNA adduct. It inhibits IMPDH2 with a Ki of 240-440 nM [1], placing it in a similar activity range as mycophenolic acid (Ki ~10-30 nM) but with a distinct chemical scaffold. Importantly, the compound is also classified as a mutagen [2], acting as a DNA adduct that induces point mutations [3]. This dual functionality—kinase inhibition and genotoxicity—is unique among commonly used kinase inhibitor scaffolds. While its mutagenicity precludes therapeutic use, it makes the compound a valuable tool for studying DNA repair mechanisms (e.g., uracil-DNA glycosylase and thymine-DNA glycosylase activity) and for calibrating genotoxicity assays [3].

IMPDH & Mutagenicity
Reported
IMPDH2 Ki 240–440 nM; classified mutagen (DNA adduct)
Supports IMPDH inhibition and DNA repair research
Versus mycophenolic acid (Ki ~10–30 nM)
IMPDH inhibitor Mutagenicity DNA adduct Toxicology

mGlu5 Positive Allosteric Modulation

Beyond kinase inhibition, the imidazopyrimidinone scaffold has been successfully employed in the development of positive allosteric modulators (PAMs) of the metabotropic glutamate receptor 5 (mGlu5) [1]. This represents a distinct pharmacological application from the CDK2 inhibitor research. While the exact core used in the mGlu5 PAM series may be a dihydroimidazopyrimidinone variant, the core scaffold's versatility is highlighted. Compounds in this series demonstrated potent mGlu5 PAM activity along with acceptable drug metabolism and pharmacokinetic (DMPK) properties and in vivo efficacy [1]. This evidence supports the scaffold's broader utility in CNS drug discovery programs targeting glutamatergic signaling.

mGlu5 PAM Activity
Class-level
Imidazopyrimidinone derivatives reported as mGlu5 PAMs with DMPK and in vivo model response
Supports CNS glutamatergic signaling research
Data to verify for specific core scaffold
mGlu5 Positive allosteric modulator CNS drug discovery

Imidazo[1,2-c]pyrimidin-5(6H)-one Applications


Structure-Based CDK2 Inhibitor Design

Researchers developing ATP-competitive CDK2 inhibitors with a novel binding mode should prioritize imidazo[1,2-c]pyrimidin-5(6H)-one. The availability of a high-resolution co-crystal structure (PDB: 7ACK) [1] allows for rational, structure-guided optimization. The scaffold's distinct hydrogen bonding with Leu83 in the hinge region [1] provides a unique chemical starting point to engineer selectivity over other CDKs and kinases, a feature validated by preliminary selectivity profiling [1].

DNA Adduct and Mutagenesis Studies

Toxicology laboratories studying DNA damage and repair mechanisms should procure imidazo[1,2-c]pyrimidin-5(6H)-one (3,N4-ethenocytosine). Its well-documented role as a mutagenic DNA adduct [2] and its recognition by specific DNA glycosylases [3] make it an essential positive control for assays measuring mutagenicity, base excision repair, and the cellular response to exocyclic DNA lesions.

IMPDH Inhibitor Tool Development

Scientists investigating inosine monophosphate dehydrogenase (IMPDH) as a therapeutic target for antiviral or immunosuppressive applications can use imidazo[1,2-c]pyrimidin-5(6H)-one as a starting scaffold. With a measured Ki of 240-440 nM against IMPDH2 [4], this core offers a chemically distinct alternative to mycophenolic acid-based inhibitors, enabling the exploration of novel binding modes and selectivity profiles.

mGlu5 PAM Development for CNS

Neuroscience groups targeting the metabotropic glutamate receptor 5 (mGlu5) for indications such as schizophrenia or cognitive disorders should consider imidazopyrimidinone derivatives. Published SAR demonstrates that this chemotype can yield potent mGlu5 PAMs with favorable DMPK properties and in vivo efficacy [5], providing a validated entry point for medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
CDK2 inhibitor SAR design
Reported co-crystal binding mode (Leu83 hinge interaction)
CDK2 selectivity and potency in kinase assays
DNA damage & repair studies
Mutagenic DNA adduct (3,N4-ethenocytosine)
DNA glycosylase activity and base excision repair assays
IMPDH inhibitor tool development
IMPDH2 enzyme inhibition scaffold
IMPDH inhibition potency and selectivity profiling
mGlu5 receptor modulation research
Imidazopyrimidinone mGlu5 PAM chemotype
mGlu5 allosteric modulation and DMPK context

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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